molecular formula C17H20ClN3O4S B2354379 N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide CAS No. 869075-34-3

N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2354379
CAS RN: 869075-34-3
M. Wt: 397.87
InChI Key: NPUIXFCQLZUAOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide, also known as SDMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. SDMA belongs to the class of sulfonamides, which are widely used in medicinal chemistry.

Mechanism Of Action

The exact mechanism of action of N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide is not fully understood, but it is believed to inhibit the activity of the enzyme dimethylarginine dimethylaminohydrolase (DDAH). DDAH is responsible for the breakdown of asymmetric dimethylarginine (ADMA), which is a potent inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH, N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide increases the levels of ADMA, which in turn inhibits NOS, leading to decreased nitric oxide production. This mechanism has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide has also been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines and chemokines. Additionally, N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide has been found to have immunomodulatory effects, enhancing the function of T cells and natural killer cells.

Advantages And Limitations For Lab Experiments

One advantage of using N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its stability, which allows for easy storage and handling. Additionally, N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for the study of N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide. One area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Another potential direction is the development of N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide analogs with improved properties, such as increased solubility. Additionally, further research is needed to fully understand the mechanism of action of N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide and its potential therapeutic applications in the treatment of various diseases.
Conclusion
In conclusion, N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound with significant potential in scientific research due to its anti-inflammatory, anti-tumor, and anti-angiogenic properties. Its mechanism of action involves the inhibition of DDAH, leading to decreased nitric oxide production. N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide has a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation and migration, induction of apoptosis, and immunomodulatory effects. Although N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide has some limitations in lab experiments, such as its low solubility in water, it has several advantages, including its stability and ease of synthesis. There are several potential future directions for the study of N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide, including its use in combination with other drugs and the development of N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide analogs with improved properties.

Synthesis Methods

N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide is synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with N-(4-chlorophenethyl) carbamimidoyl chloride in the presence of a base. The product is then purified using column chromatography to obtain N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide as a white crystalline solid.

Scientific Research Applications

N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide has also been investigated for its potential use in the treatment of various diseases such as cancer, rheumatoid arthritis, and psoriasis.

properties

IUPAC Name

2-[2-(4-chlorophenyl)ethyl]-1-(2,5-dimethoxyphenyl)sulfonylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S/c1-24-14-7-8-15(25-2)16(11-14)26(22,23)21-17(19)20-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H3,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUIXFCQLZUAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC(=NCCC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(N-(4-chlorophenethyl)carbamimidoyl)-2,5-dimethoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.